molecular formula C15H13BrFNO B5879666 N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide

N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide

Cat. No. B5879666
M. Wt: 322.17 g/mol
InChI Key: HYMGIHPTGLIZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide, also known as BDF-8638, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body. In

Mechanism of Action

N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide works by modulating the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide can alter the expression of genes that are involved in cancer cell growth and proliferation.
N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide has also been found to modulate the activity of certain receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. By modulating these receptors, N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide can affect mood and behavior, and potentially treat neurological disorders.
Biochemical and Physiological Effects
Studies have shown that N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide can have a range of biochemical and physiological effects. In cancer cells, it has been found to inhibit cell growth and induce cell death. It has also been found to increase the sensitivity of cancer cells to chemotherapy drugs.
In the brain, N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide has been found to have anxiolytic and antidepressant effects. It has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide is that it is a relatively small and simple molecule, which makes it easy to synthesize and study in the laboratory. It also has a high potency and selectivity for its target enzymes and receptors.
One limitation of N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide is that it has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. It also has limited solubility in water, which can make it difficult to administer in certain forms.

Future Directions

There are several potential future directions for the use of N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide in scientific research. One area of interest is in the development of new cancer therapies that combine N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide with other drugs to increase their effectiveness. Another area of interest is in the development of new treatments for neurological disorders, such as Alzheimer's and Parkinson's, that target the receptors modulated by N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide.
In addition, there is potential for the use of N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide as a research tool to study the role of HDAC and other enzymes and receptors in disease processes. This could lead to the development of new drugs and therapies for a range of diseases and conditions.
Conclusion
In conclusion, N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide is a chemical compound that has potential therapeutic applications in the treatment of cancer and neurological disorders. It works by modulating the activity of certain enzymes and receptors in the body, and has been found to have a range of biochemical and physiological effects. While there are limitations to its use, there are also many potential future directions for its use in scientific research.

Synthesis Methods

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide involves the reaction of 4-bromo-2,6-dimethylphenylamine with 3-fluorobenzoyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is purified using column chromatography. The yield of the synthesis is typically around 50%.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide has been studied for its potential therapeutic applications in various areas of medicine. One of the main areas of research is in the treatment of cancer. Studies have shown that N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to increase the sensitivity of cancer cells to chemotherapy drugs.
Another area of research is in the treatment of neurological disorders. N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide has been shown to modulate the activity of certain receptors in the brain that are involved in the regulation of mood and behavior. It has also been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO/c1-9-6-12(16)7-10(2)14(9)18-15(19)11-4-3-5-13(17)8-11/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMGIHPTGLIZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=CC=C2)F)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6320369

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